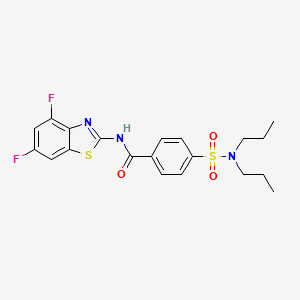

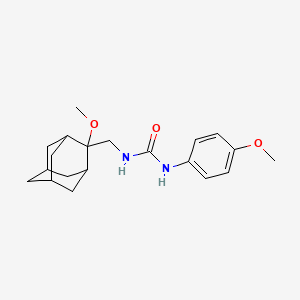

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, also known as DB772, is a compound that has been extensively studied for its potential use in cancer treatment. DB772 is a sulfonamide-based compound that belongs to the class of benzothiazole derivatives. This compound has shown promising results in preclinical studies, and its mechanism of action is currently under investigation.

科学的研究の応用

Synthesis and Antimicrobial Activity

A study by Padalkar et al. (2014) explores the synthesis of novel benzothiazole derivatives, including compounds structurally similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide. These derivatives demonstrated broad-spectrum antimicrobial activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents Padalkar, V., Gupta, V. D., Phatangare, K., Patil, V., Umape, P. G., & Sekar, N. (2014). Synthesis of novel dipodal-benzimidazole, benzoxazole and benzothiazole from cyanuric chloride: Structural, photophysical and antimicrobial studies. Journal of Saudi Chemical Society, 18, 262-268.

Advanced Materials Development

Yokozawa et al. (2002) presented a methodology for synthesizing well-defined aramides, including block copolymers containing aramide with low polydispersity. This research showcases the utility of benzamide derivatives in developing advanced polymeric materials with potential applications in various industrial and technological fields Yokozawa, T., Ogawa, M., Sekino, A., Sugi, R., & Yokoyama, A. (2002). Chain-growth polycondensation for well-defined aramide. Synthesis of unprecedented block copolymer containing aramide with low polydispersity. Journal of the American Chemical Society, 124(51), 15158-15159.

Antimicrobial Screening

Jagtap et al. (2010) focused on synthesizing fluoro-substituted sulphonamide benzothiazole compounds for antimicrobial screening. The study highlights the significance of fluorine atoms in benzothiazole derivatives for enhancing antimicrobial activity, potentially leading to new therapeutic agents Jagtap, V., Jaychandran, E., Sreenivasa, G., & Sathe, B. (2010). Synthesis Of Some Fluoro Substituted Sulphonamide Benzothiazole Comprising Thiazole For Anti-Microbial Screening. International Journal of Pharma and Bio Sciences, 1.

Green Chemistry Applications

Horishny and Matiychuk (2020) developed a green synthesis approach for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, demonstrating the potential of benzothiazole derivatives in sustainable chemical synthesis practices. This approach conforms to green chemistry principles, offering nearly quantitative yields Horishny, V., & Matiychuk, V. (2020). Reaction of Carboxylic Acid Hydrazides with 2,2′-(Carbonothioyldisulfanediyl)diacetic acid in Water as a “Green” Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides. Russian Journal of Organic Chemistry, 56, 2240-2243.

特性

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O3S2/c1-3-9-25(10-4-2)30(27,28)15-7-5-13(6-8-15)19(26)24-20-23-18-16(22)11-14(21)12-17(18)29-20/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCUTAGYVNQCFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-2-carboxamide](/img/structure/B2408245.png)

![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2408247.png)

![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)

![1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2408252.png)

![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)

![1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine](/img/structure/B2408264.png)